molecular formula C16H21N3O3S B2627475 3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2329280-46-6

3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No.: B2627475
CAS No.: 2329280-46-6
M. Wt: 335.42
InChI Key: CYUWRPNGCINERG-UHFFFAOYSA-N
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Description

The compound 3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione is a structurally complex molecule featuring an imidazolidine-2,4-dione core linked to a piperidin-4-yl group. The piperidine nitrogen is substituted with a 3-(3-methylthiophen-2-yl)propanoyl moiety, which introduces a heteroaromatic thiophene ring with a methyl group at position 3. This substitution pattern likely influences the compound’s physicochemical properties and biological activity, particularly in comparison to structurally analogous derivatives.

Properties

IUPAC Name

3-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-11-6-9-23-13(11)2-3-14(20)18-7-4-12(5-8-18)19-15(21)10-17-16(19)22/h6,9,12H,2-5,7-8,10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUWRPNGCINERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Derivative: The synthesis begins with the preparation of 3-methylthiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Acylation of Piperidine: The acid chloride is reacted with 4-piperidone to form the acylated piperidine intermediate.

    Cyclization: The acylated piperidine is then subjected to cyclization with imidazolidine-2,4-dione under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the imidazolidine-2,4-dione moiety can be reduced to form corresponding alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as pain and inflammation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a common scaffold—piperidin-4-yl imidazolidine-2,4-dione—with other derivatives, but differs in the substituent attached to the piperidine nitrogen. Key structural analogs include:

3-[1-(5-Fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione (BK63954) : Features a 5-fluoro-2-methoxybenzenesulfonyl group, introducing a sulfonyl linker and a fluorinated aromatic ring .

3-[1-(2-Phenylbutanoyl)piperidin-4-yl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione (BK63738): Contains a 2-phenylbutanoyl substituent, incorporating a phenyl group and an extended aliphatic chain .

The target compound’s 3-(3-methylthiophen-2-yl)propanoyl group distinguishes it through:

  • A sulfur-containing thiophene ring, enabling unique electronic interactions (e.g., π-stacking, hydrogen bonding).
  • A methyl group at position 3 of the thiophene, enhancing lipophilicity and steric bulk compared to unsubstituted thiophenes.

Physicochemical Properties

A comparative analysis of molecular parameters is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Predicted logP* Solubility (Water)
Target Compound C₁₆H₂₃N₃O₃S ~337.44 3-(3-Methylthiophen-2-yl)propanoyl 1.8 Moderate
BK63954 C₁₅H₁₈FN₃O₅S 371.38 5-Fluoro-2-methoxybenzenesulfonyl 0.5 High
BK63738 C₂₂H₂₄N₄O₃ 392.45 2-Phenylbutanoyl 3.2 Low

*logP values estimated using fragment-based methods (e.g., XLogP3).

Key Observations:

  • Molecular Weight: BK63738 has the highest molecular weight (392.45 g/mol) due to its phenylbutanoyl chain, while the target compound is the lightest (~337.44 g/mol).
  • Lipophilicity: The target’s logP (1.8) suggests moderate lipophilicity, intermediate between BK63954’s polar sulfonyl group (logP 0.5) and BK63738’s hydrophobic phenylbutanoyl (logP 3.2).
  • Solubility : BK63954’s sulfonyl and methoxy groups enhance aqueous solubility, whereas BK63738’s phenyl group reduces it. The target’s thiophene may balance solubility and membrane permeability.

Hypothetical Pharmacological Implications

  • The methyl group may improve metabolic stability by sterically shielding the thiophene ring .
  • Fluorine’s electronegativity may optimize target selectivity .
  • BK63738: The phenylbutanoyl moiety aligns with kinase inhibitor scaffolds (e.g., tyrosine kinases), indicating possible anticancer activity. However, high lipophilicity may limit bioavailability .

Biological Activity

The compound 3-{1-[3-(3-Methylthiophen-2-yl)propanoyl]piperidin-4-yl}imidazolidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2O4SC_{16}H_{20}N_{2}O_{4}S, and it has a molecular weight of approximately 336.40 g/mol. The structure includes an imidazolidine ring, which is known for its diverse biological activities.

Structural Features

FeatureDescription
Molecular FormulaC16H20N2O4S
Molecular Weight336.40 g/mol
Functional GroupsImidazolidine, Thioether
CAS Number2034240-97-4

Antitumor Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antitumor properties. For instance, derivatives of imidazolidine have shown efficacy against various cancer cell lines through the inhibition of the PI3K/Akt signaling pathway, which is critical for cell proliferation and survival .

Case Study: Antitumor Efficacy

In vitro studies demonstrated that certain analogs of imidazolidine derivatives exhibited IC50 values in the nanomolar range against breast and lung cancer cell lines. The most potent compound showed an IC50 of 0.1 µM, indicating strong potential for further development as an anticancer agent.

Antiurease Activity

The compound's potential as an antiurease agent has also been explored. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a role in various pathogenic processes.

Research Findings

A series of substituted imidazolidines were tested for their antiurease activity. The most effective compound in this series exhibited an IC50 value of 0.16 µM, significantly outperforming standard urease inhibitors .

Antioxidant Activity

The antioxidant properties of This compound have also been investigated. Compounds with similar structures have shown promising results in scavenging free radicals.

Comparative Analysis

A comparative study against Quercetin revealed that certain derivatives had inhibition percentages exceeding 90% at concentrations as low as 0.5 mM .

Summary of Biological Activities

Activity TypeIC50 Value (µM)Reference
Antitumor0.1
Antiurease0.16
Antioxidant>90% at 0.5 mM

The biological activities of This compound are largely attributed to its ability to modulate key signaling pathways involved in cancer progression and oxidative stress response. The inhibition of the PI3K/Akt pathway leads to reduced cell survival and proliferation in tumor cells.

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